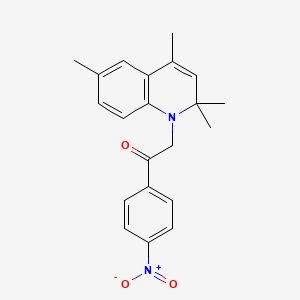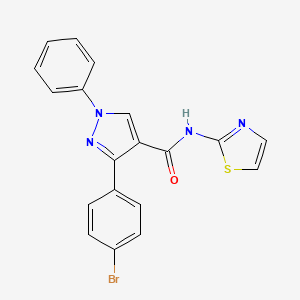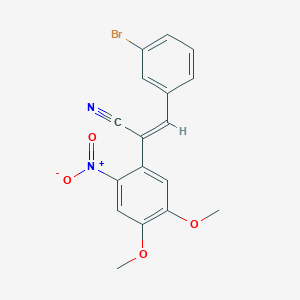
1-(4-Nitrophenyl)-2-(2,2,4,6-tetramethylquinolin-1-yl)ethanone
Übersicht
Beschreibung
1-(4-Nitrophenyl)-2-(2,2,4,6-tetramethylquinolin-1-yl)ethanone is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a nitrophenyl group and a tetramethylquinolinyl group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-2-(2,2,4,6-tetramethylquinolin-1-yl)ethanone typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 2,2,4,6-tetramethylquinoline, is synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Nitration of Phenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl derivative is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: The final step involves coupling the nitrophenyl group with the quinoline derivative through a Friedel-Crafts acylation reaction, using reagents like acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Nitrophenyl)-2-(2,2,4,6-tetramethylquinolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the conversion of the nitro group to an amino group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the phenyl or quinoline rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst, mild to moderate temperatures.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-2-(2,2,4,6-tetramethylquinolin-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)-2-(2,2,4,6-tetramethylquinolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.
Altering Gene Expression: Influencing the expression of genes related to its biological activities.
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitrophenyl)-2-(2,2,4,6-tetramethylquinolin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)-2-(quinolin-1-yl)ethanone: Lacks the tetramethyl substitution on the quinoline ring, which may affect its chemical reactivity and biological activity.
1-(4-Aminophenyl)-2-(2,2,4,6-tetramethylquinolin-1-yl)ethanone:
1-(4-Nitrophenyl)-2-(2,4,6-trimethylquinolin-1-yl)ethanone: Has fewer methyl groups on the quinoline ring, which may influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)-2-(2,2,4,6-tetramethylquinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-5-10-19-18(11-14)15(2)12-21(3,4)22(19)13-20(24)16-6-8-17(9-7-16)23(25)26/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHMWSJIBTUVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-fluorophenyl)-6-(2-furyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3441279.png)




![12,12,14,14-tetramethyl-4-thiophen-2-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B3441323.png)
![N-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonothioyl}benzamide](/img/structure/B3441334.png)
![7-(2,3-Dihydroindol-1-yl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione](/img/structure/B3441336.png)
![2,4-dichloro-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B3441348.png)

![(5E)-1-(2-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3441360.png)
![2-[[4-(4-Nitrophenyl)phenyl]carbamoyl]benzoic acid](/img/structure/B3441374.png)
![7-methoxy-22-thia-3,13,24-triazahexacyclo[11.11.0.02,10.04,9.015,23.016,21]tetracosa-1(24),2(10),4(9),5,7,15(23),16(21)-heptaen-14-imine](/img/structure/B3441379.png)

